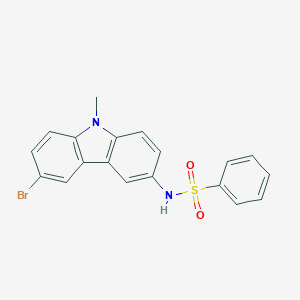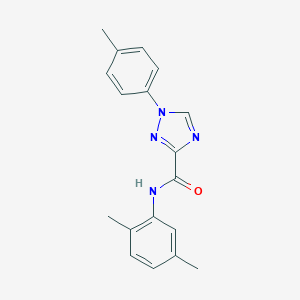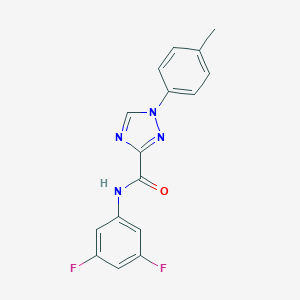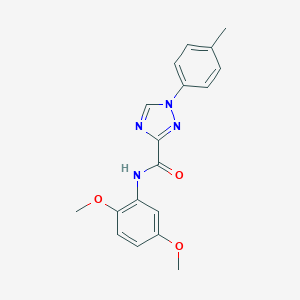
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that targets the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression. In
Mechanism of Action
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that targets the protein BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the regulation of gene expression, and its overexpression has been linked to the development of cancer and inflammatory diseases. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide binds to the bromodomain of BRD4 and inhibits its interaction with acetylated histones, which are critical for the regulation of gene expression. This leads to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and physiological effects:
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, the compound inhibits the expression of genes that are critical for cancer cell growth, proliferation, and survival. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. Inflammatory cells, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide reduces the production of pro-inflammatory cytokines, which are critical for the development of inflammation. The compound has also been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments. The compound has been extensively studied, and its mechanism of action is well understood. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is highly selective for BRD4 and does not inhibit other members of the BET family of proteins. However, there are also limitations to the use of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide in lab experiments. The compound has low solubility in water, which can make it challenging to work with. In addition, the synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can be challenging, and the compound is relatively expensive.
Future Directions
There are several future directions for research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for the compound. This can help reduce the cost and increase the yield of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. This can help identify patients who are most likely to benefit from treatment with the compound. Finally, the development of combination therapies that include N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide and other drugs that target different pathways can help enhance the efficacy of the compound in cancer and inflammatory diseases.
Conclusion:
In conclusion, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in cancer and inflammatory diseases. The compound targets the protein BRD4 and inhibits its interaction with acetylated histones, leading to the downregulation of the expression of genes that are critical for cancer cell growth and inflammation. N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has several advantages for lab experiments, but there are also limitations to its use. Future research on N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide can help improve the synthesis of the compound, identify biomarkers for patient selection, and develop combination therapies that can enhance its efficacy.
Synthesis Methods
The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide involves a series of chemical reactions that start with the synthesis of 6-bromo-9-methylcarbazole, followed by the reaction with benzenesulfonyl chloride to form N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide. This compound is then further reacted with methyl iodide to obtain the final product, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide. The synthesis of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been reported in several scientific publications, and the compound has been synthesized using different methods with varying yields.
Scientific Research Applications
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. The compound has been shown to inhibit the growth of cancer cells in various cancer types, including breast, lung, and prostate cancer. In addition, N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. The potential therapeutic applications of N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide have been explored in several preclinical studies, and the compound has shown promising results.
properties
Product Name |
N-(6-bromo-9-methyl-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C19H15BrN2O2S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
N-(6-bromo-9-methylcarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H15BrN2O2S/c1-22-18-9-7-13(20)11-16(18)17-12-14(8-10-19(17)22)21-25(23,24)15-5-3-2-4-6-15/h2-12,21H,1H3 |
InChI Key |
OJYROPRIWGMZJV-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C4=C1C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)









![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278898.png)


